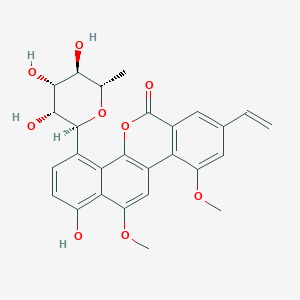
Polycarcin V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polycarcin V is a natural product found in Streptomyces with data available.
Scientific Research Applications
Enzymatic Modifications and Bioactivity
Polycarcin V, a polyketide natural product, has been the subject of research due to its structural and bioactive similarities with gilvocarcin V, a principal compound in antitumor antibiotics. Studies have shown that enzymatic modifications of Polycarcin V's sugar moiety can significantly influence its interaction with histone H3, which is its biological target. These modifications affect the drug's cytotoxicity, revealing that certain molecular features are essential for maintaining its bioactivity. This research contributes to understanding the structure-activity relationships in the gilvocarcin group of antitumor antibiotics (Chen et al., 2014).
Total Synthesis and DNA Binding
The total synthesis of Polycarcin V has been achieved through a convergent process, underscoring its cytotoxicity and selectivity against various cancer cells, including non-small-cell lung cancer, breast cancer, and melanoma. This research provides insights into its DNA-binding profile, which is crucial for its antitumor activity. The synthesis process and the study of its interaction with DNA contribute to the development of potential cancer therapies (Cai et al., 2014).
Novel Compounds and Antitumor Activity
Polycarcin V has been identified alongside known compounds like gilvocarcin V in studies exploring the production of gilvocarcin-type polyketide glycosides. These substances exhibit significant antitumor activities with marked selectivity for certain cancer cells. The discovery of Polycarcin V, featuring distinct molecular characteristics, broadens the understanding of this group of natural products and their potential in antitumor therapy (Li et al., 2008).
DNA-Damage Response and Profiling of DNA-Binding Proteins
Research on Polycarcin V includes its role in inducing DNA-damage response (DDR) and profiling DNA-binding proteins. It acts as a light-activatable DNA-intercalating agent, forming covalent bonds with DNA under specific light conditions. This feature has been utilized to develop chemical probes that enhance understanding of DDR and uncover novel DNA-protein interactions. This research is significant for exploring new strategies in drug discovery and understanding the molecular mechanisms of DNA damage (Yue et al., 2022).
properties
Product Name |
Polycarcin V |
|---|---|
Molecular Formula |
C27H26O9 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22-,23+,24+,26-/m0/s1 |
InChI Key |
MSXWAMODDZJPTG-OTEDUGRMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
synonyms |
polycarcin V |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,10S,11R,19R)-11-acetyloxy-12-ethyl-4-[(12R,13S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1261357.png)

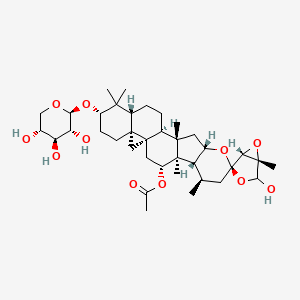
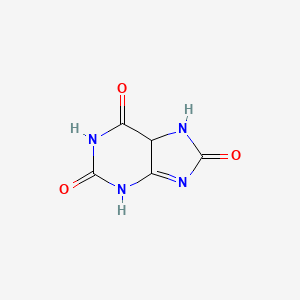



![3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester](/img/structure/B1261366.png)
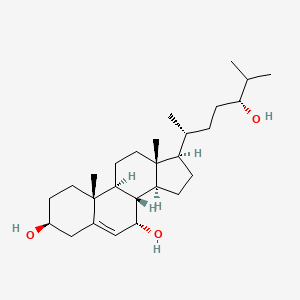
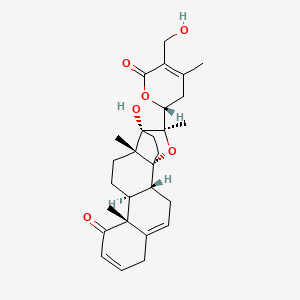


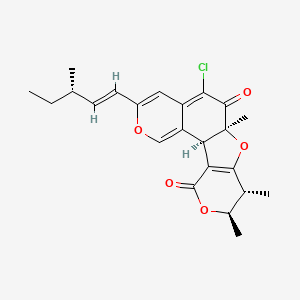
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)